molecular formula C24H24FN3O6 B2819634 ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-42-7

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2819634
CAS No.: 899733-42-7
M. Wt: 469.469
InChI Key: VSVADVBYALMHEK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A 4-fluorophenyl group at position 1, introducing electron-withdrawing properties.
  • A carbamoylmethoxy side chain at position 4, featuring a 4-methoxyphenethyl carbamoyl group.
  • An ethyl ester at position 3 and a ketone at position 6, contributing to solubility and reactivity .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O6/c1-3-33-24(31)23-20(14-22(30)28(27-23)18-8-6-17(25)7-9-18)34-15-21(29)26-13-12-16-4-10-19(32-2)11-5-16/h4-11,14H,3,12-13,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVADVBYALMHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and side effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s key differentiating feature is the carbamoylmethoxy side chain , which distinguishes it from simpler analogs. Below is a comparative analysis:

Table 1: Comparison of Structural Analogs
Compound Name Substituents (Position 1) Key Functional Groups (Position 4) Melting Point (°C) Yield (%) Biological Activity (If Reported) Reference
Ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Fluorophenyl Carbamoylmethoxy with 4-methoxyphenethyl Not reported Not reported Not reported
Ethyl 1-(4-methylphenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Methylphenyl Carbamoylmethoxy with 4-methoxyphenethyl Not reported Not reported Not reported
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl Methoxy 164.0–164.5 81 Not explicitly reported
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Hydroxy 220–223 95 Antioxidant activity (17.55% at 12 ppm)
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Fluorophenyl Methoxy Not reported Not reported Commercial availability noted
Key Observations:

Substituent Effects on Melting Points :

  • Hydroxy groups (e.g., 12d) correlate with higher melting points (220–223°C) due to hydrogen bonding .
  • Methoxy substituents (e.g., 12e) lower melting points (164°C), likely due to reduced intermolecular forces .
  • The target compound’s carbamoylmethoxy group may increase solubility in polar solvents compared to simpler methoxy analogs .

Yield Trends :

  • Derivatives with electron-donating substituents (e.g., 12d, 12e) show higher yields (81–95%), while electron-withdrawing groups (e.g., nitro in 12g) reduce yields (40%) .

Molecular Docking and Binding Affinity

  • In pyridin-2(1H)-one derivatives (), substituents like bromo and methoxy enhance binding affinities in docking studies.

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Structural Characteristics

The compound features a pyridazine core with various functional groups that contribute to its biological activity:

  • Molecular Formula : C23H25FN2O5
  • Molecular Weight : Approximately 455.442 g/mol
  • Key Functional Groups :
    • Fluorophenyl substituent
    • Methoxyphenyl group
    • Ethyl ester functionality

These structural elements suggest that the compound may interact with biological targets through multiple pathways, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. Key synthetic routes include:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the ethyl ester group via esterification reactions.
  • Functionalization with fluorophenyl and methoxyphenyl groups , often using nucleophilic substitutions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, potentially modulating enzyme or receptor functions.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : Interaction with various receptors could lead to therapeutic effects in conditions such as inflammation or cancer.

Research Findings

Recent studies have explored the biological effects of this compound, focusing on its pharmacological properties:

  • Anticancer Activity : Preliminary studies show that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : In vitro assays indicate that it may reduce pro-inflammatory cytokine production, highlighting its role in inflammatory diseases.
  • Binding Affinity Studies : Research has assessed the binding affinities of the compound to various biological targets, revealing promising interactions that warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(2-fluorophenyl)-3-oxobutanoateContains a fluorophenyl group and a butanoate moietyFocused on different biological pathways
Ethyl 4-{[(2-methoxyphenyl)methyl]carbamoyl}methoxySimilar core structure but different substituentsExplored for drug development
Pyrimidine derivativesDifferent core structure (pyrimidine instead of pyridazine)Offers alternative reactivity profiles

This table illustrates how this compound stands out due to its unique structural features and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step protocols starting with intermediates like 4-ethoxycarbonylphenylboronic acid. Key steps include coupling reactions under controlled conditions (e.g., room temperature to moderate heating, ethanol as a solvent) and purification via chromatography. Critical intermediates are functionalized with carbamoyl and fluorophenyl groups to assemble the pyridazine core .

Q. Which spectroscopic techniques confirm its structural identity?

Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy for functional group analysis are standard. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Q. What biological activities are reported for this compound?

Preliminary studies suggest interactions with enzymes or receptors, showing potential anticancer and antimicrobial activity. In vitro assays indicate inhibition of cellular proliferation in cancer cell lines (e.g., IC₅₀ values in the micromolar range) .

Q. How is solubility assessed, and what solvents are optimal?

Solubility is determined experimentally using polar solvents (e.g., DMSO, ethanol) and aqueous buffers at varying pH. For example, solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is pH-dependent, improving under alkaline conditions .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) optimize reaction parameters like catalyst loading, temperature, and solvent ratios. Continuous flow reactors enhance reproducibility and scalability, reducing side products .

Q. What strategies resolve spectral ambiguities from complex substituents?

2D NMR techniques (e.g., COSY, NOESY) clarify proton coupling, while isotopic labeling tracks reactive sites. Computational tools (DFT simulations) predict spectral patterns and validate experimental data .

Q. How to address discrepancies in biological activity across studies?

Compare synthetic batches using HPLC to detect impurities. Structure-activity relationship (SAR) studies with analogs (e.g., varying fluorophenyl or methoxy groups) isolate critical pharmacophores. Cross-validate assays with orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. What computational methods predict derivative bioactivity?

Density Functional Theory (DFT) models electronic properties, while molecular docking screens binding affinities to targets like kinase domains. Machine learning trains predictive models using datasets of analogous pyridazine derivatives .

Q. How to assess reactivity toward nucleophilic/electrophilic agents?

Kinetic studies under controlled pH and temperature quantify reaction rates. Substituent effects are probed via Hammett plots; electron-withdrawing groups (e.g., -CF₃) enhance electrophilic susceptibility at the pyridazine ring .

Q. What strategies enable selective functionalization of the pyridazine ring?

Protecting groups (e.g., tert-butoxycarbonyl) shield reactive sites during derivatization. Regioselective reactions exploit steric and electronic effects—e.g., methoxy groups direct electrophiles to para positions .

Data Contradiction Analysis

Example Scenario: Conflicting IC₅₀ values in anticancer assays.

  • Methodology:
    • Verify compound purity (>95% via HPLC) and stability (TGA/DSC for thermal decomposition profiles) .
    • Compare cell lines (e.g., HeLa vs. MCF-7) for target expression differences.
    • Replicate assays with standardized protocols (e.g., ATP-based viability vs. apoptosis markers) .

Table 1: Comparative Bioactivity of Structural Analogs

Analog SubstituentIC₅₀ (μM) in HeLaIC₅₀ (μM) in MCF-7
4-Fluorophenyl12.3 ± 1.218.7 ± 2.1
4-Chlorophenyl8.9 ± 0.914.5 ± 1.8
4-Methoxyphenyl22.4 ± 3.129.6 ± 3.5

Key Methodological Takeaways

  • Synthesis: Prioritize flow chemistry for reproducibility .
  • Characterization: Combine experimental and computational spectroscopy .
  • Bioactivity: Use SAR and orthogonal assays to validate mechanisms .

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